molecular formula C11H8BrF2NO2 B1414399 Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate CAS No. 1806060-45-6

Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate

Cat. No. B1414399
M. Wt: 304.09 g/mol
InChI Key: CLGRGSPMEJCJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate is a chemical compound with the following properties:



  • Molecular Formula : C₁₁H₈BrF₂NO₂

  • Molecular Weight : 304.09 g/mol

  • It is commonly used in organic synthesis and pharmaceutical research.



Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, cyano group introduction, and esterification. Detailed synthetic pathways can be found in relevant literature12.



Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate consists of a benzoate ring with substituents. The bromine atom is attached at position 2, the cyano group at position 6, and the difluoromethyl group at position 3. The ethyl ester group is also present. The three-dimensional arrangement of atoms can be visualized using computational modeling tools.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Substitution Reactions : The bromine atom can undergo substitution reactions with nucleophiles.

  • Ester Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.

  • Fluorination Reactions : The difluoromethyl group may react with fluorinating agents.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in organic solvents.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Handle with care; it may be toxic if ingested, inhaled, or absorbed through the skin.

  • Flammability : Not highly flammable.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate continues to explore its applications in drug discovery, material science, and chemical synthesis. Future studies may focus on:



  • Improved Synthesis Routes : More efficient and sustainable methods.

  • Biological Activity : Investigating its potential as a therapeutic agent.

  • Structural Modifications : Enhancing specific properties.


properties

IUPAC Name

ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-6(5-15)3-4-7(9(8)12)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGRGSPMEJCJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.